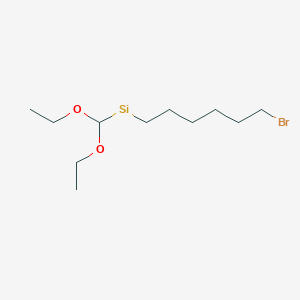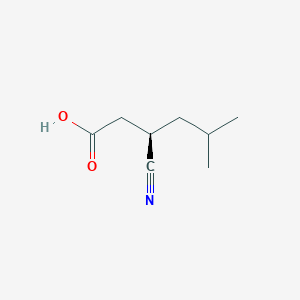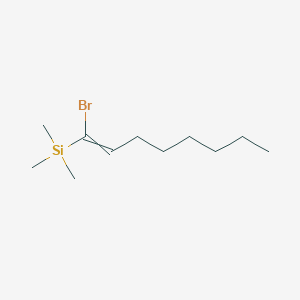
(1-Bromooct-1-en-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromine atom, an octenyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-octenyl magnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction proceeds as follows:
1-Octenyl magnesium bromide+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
(1-Bromooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the octenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen bromide are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution Reactions: Products include (1-Hydroxyoct-1-en-1-yl)(trimethyl)silane or (1-Alkoxyoct-1-en-1-yl)(trimethyl)silane.
Addition Reactions: Products include 1,2-dibromo derivatives or bromoalkanes.
Reduction Reactions: Products include octane or octene derivatives.
科学的研究の応用
(1-Bromooct-1-en-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (1-Bromooct-1-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the octenyl group are key sites for chemical reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
- (1-Bromovinyl)trimethylsilane
- (1-Bromomethyl)cyclopropyl(trimethyl)silane
- Bromotrimethylsilane
Uniqueness
(1-Bromooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of the octenyl group, which provides additional reactivity and versatility compared to simpler bromosilanes. The combination of the bromine atom and the trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
168558-90-5 |
|---|---|
分子式 |
C11H23BrSi |
分子量 |
263.29 g/mol |
IUPAC名 |
1-bromooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23BrSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h10H,5-9H2,1-4H3 |
InChIキー |
JBSPMVUKKAURAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C([Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
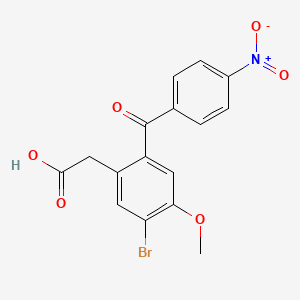

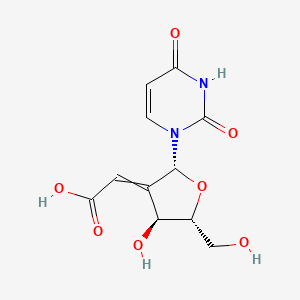
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)

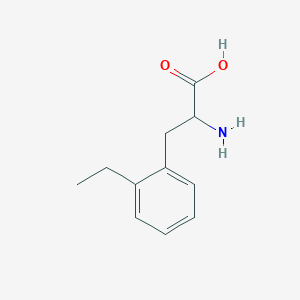
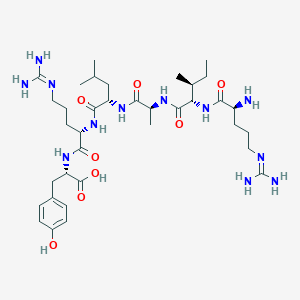
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
